molecular formula C7H12O B094645 cis-3,4-Dimethylcyclopentanone CAS No. 19550-72-2

cis-3,4-Dimethylcyclopentanone

Cat. No. B094645
CAS RN: 19550-72-2
M. Wt: 112.17 g/mol
InChI Key: ZMGMYCHEWPVBEL-OLQVQODUSA-N
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Description

Cis-3,4-Dimethylcyclopentanone is a chemical compound with the molecular formula C7H12O . It has a molecular weight of 112.17 g/mol .


Molecular Structure Analysis

The molecular structure of cis-3,4-Dimethylcyclopentanone includes a cyclopentanone ring with two methyl groups attached at the 3rd and 4th positions . The compound has a defined atom stereocenter count of 2 .


Chemical Reactions Analysis

The chemical reactions involving cis-3,4-Dimethylcyclopentanone are not well-documented in the available literature .


Physical And Chemical Properties Analysis

Cis-3,4-Dimethylcyclopentanone has a molecular weight of 112.17 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 112.088815002 g/mol . The topological polar surface area is 17.1 Ų .

Scientific Research Applications

  • Ring Inversion Barrier : Dekkers and Moraal (1993) reported on the ring inversion barrier in the S1(nπ*) state of cis-3,4-dimethylcyclopentanone. They used Circular-Polarization-of-Luminescence (CPL) spectroscopy and found rapidly interconverting enantiomeric half-chair conformers with a determined barrier to ring inversion in the S1(nπ*) state of 12 ± 1.5 kJ/mol (Dekkers & Moraal, 1993).

  • Photolysis Studies : Becerra and Frey (1984) conducted a study on the photolysis of trans-3,4-dimethylcyclopentanone, including experiments with the cis isomer. They observed the formation of products like propene and carbon monoxide, offering insights into the mechanisms of photolysis in different wavelengths and temperatures (Becerra & Frey, 1984).

  • Stereoselective Synthesis : Yakura (2000) reviewed stereoselective syntheses of 3,4-cis- and 3,4-trans-3-alkyl-4-silyloxycyclopentanones, highlighting the use of dirhodium(II)-catalyzed intramolecular C-H insertion reaction as a key step. This approach is significant for the production of various cyclopentanone derivatives with potential pharmaceutical applications (Yakura, 2000).

  • Pharmacological Applications : A study by Chebib et al. (2008) explored the pharmacological effects of cis- and trans-(3-aminocyclopentanyl)butylphosphinic acid, analogs of cis-3,4-Dimethylcyclopentanone. These compounds were found to be potent and selective at GABAC receptors and demonstrated potential in preventing experimental myopia development and enhancing learning and memory in rats (Chebib et al., 2008).

Safety And Hazards

The safety and hazards associated with cis-3,4-Dimethylcyclopentanone are not well-documented in the available literature .

Future Directions

The future directions for the study and application of cis-3,4-Dimethylcyclopentanone are not well-documented in the available literature .

properties

IUPAC Name

(3R,4S)-3,4-dimethylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-5-3-7(8)4-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGMYCHEWPVBEL-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C[C@@H]1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3,4-Dimethylcyclopentanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3,4-Dimethylcyclopentanone
Reactant of Route 2
cis-3,4-Dimethylcyclopentanone
Reactant of Route 3
cis-3,4-Dimethylcyclopentanone
Reactant of Route 4
cis-3,4-Dimethylcyclopentanone
Reactant of Route 5
cis-3,4-Dimethylcyclopentanone
Reactant of Route 6
cis-3,4-Dimethylcyclopentanone

Citations

For This Compound
41
Citations
HPJM Dekkers, PF Moraal - Tetrahedron: Asymmetry, 1993 - Elsevier
By means of Circular-Polarization-of-Luminescence (CPL) spectroscopy, cis-3,4-dimethylcyclopentanone is shown to consist of rapidly interconverting enantiomeric half-chair …
Number of citations: 7 www.sciencedirect.com
GG Trigo, C Avendaño, E Santos… - Canadian Journal of …, 1979 - cdnsciencepub.com
On a démontré, au moyen d'études de rmn 13 C et de diffraction de rayons-x, que la tropane-3-spiro-5′-hydantoïne (isomère α), obtenue de la tropinone au cours de la réaction …
Number of citations: 28 cdnsciencepub.com
C Sablayrolles, R Granger… - Journal of Raman …, 1976 - Wiley Online Library
The conformational analysis of cisâ•’3,4â•’Dimethylcyclopentanone. I: the vibrational spec Page 1 THE CONFORMATIONAL ANALYSIS OF c~s-~,~-DIMETHYLCYCLOPENTANONE …
FE Elfehail, WW Zajac Jr - The Journal of Organic Chemistry, 1981 - ACS Publications
Results The enolacetates 2 used in this investigation were prepared by the reaction of the cyclopentanones 1 with isopropenyl acetate in the presence of p-toluenesulfonic acid. In the …
Number of citations: 16 pubs.acs.org
J Laemmle, EC Ashby, PV Roling - The Journal of Organic …, 1973 - ACS Publications
The stereochemistry of organoaluminum and organomagnesium addition to several ketones has been investi-gated. Alkylation occurred from the least hindered side of the molecule in …
Number of citations: 61 pubs.acs.org
LM LaCoss - 1990 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS The most advanced technology has been used to photograph and reproduce this manuscript from the microfilm master. …
Number of citations: 2 search.proquest.com
R Baker, DC Billington, N Ekanayake - Journal of the Chemical Society …, 1981 - pubs.rsc.org
Recemic (3R, 4S/3S, 4R)-faranal, has been synthesised by a convergent, stereospecific route from (1E, 5Z)-1-iodo-2, 6-dimethylocta-1,5-diene in good overall yield; this synthesis …
Number of citations: 11 pubs.rsc.org
HC Brown, GJ Lynch, WJ Hammar… - The Journal of Organic …, 1979 - ACS Publications
Solvomercuration-demercuration. 7. Regio- and stereochemistry of the oxymercuration-demercuration of alkyl-substituted cyclohexe Page 1 1910 J. Org. Chem., Vol. No. Brown et al. …
Number of citations: 16 pubs.acs.org
EC Ashby, JR Boone - The Journal of Organic Chemistry, 1976 - ACS Publications
2890 J. Org. Chem., Vol. 41, No. 17, 1976 Ashby and Boone transferred to the autoclave. The autoclave was sealed, deoxygenated with a purge of N2, andheated to 80 C under 240 …
Number of citations: 115 pubs.acs.org
FC Acher, FJ Tellier, R Azerad, IN Brabet… - Journal of medicinal …, 1997 - ACS Publications
The four stereoisomers of 1-aminocyclopentane-1,3,4-tricarboxylic acid {ACPT-I (18) and -II (19), (3R,4R)-III [(−)-20], and (3S,4S)-III [(+)-20]} have been synthesized and evaluated for …
Number of citations: 144 pubs.acs.org

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